molecular formula C9H7Cl B6159441 1-chloro-2-ethynyl-3-methylbenzene CAS No. 2228993-04-0

1-chloro-2-ethynyl-3-methylbenzene

Cat. No.: B6159441
CAS No.: 2228993-04-0
M. Wt: 150.6
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Description

1-Chloro-2-ethynyl-3-methylbenzene (C₉H₇Cl) is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a chlorine atom at position 1, an ethynyl group (C≡C) at position 2, and a methyl group at position 3. Its molecular structure is defined by the SMILES string CC1=C(C(=CC=C1)Cl)C#C and InChIKey KEIUXDULZFHHCM-UHFFFAOYSA-N . The ethynyl group confers reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the methyl group introduces steric effects that may influence regioselectivity. Collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ at m/z 151.02, CCS 133.29 Ų) suggest utility in mass spectrometry-based identification . However, experimental data on its synthesis, stability, and applications remain sparse in the literature.

Properties

CAS No.

2228993-04-0

Molecular Formula

C9H7Cl

Molecular Weight

150.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethynyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of the ethynyl group followed by chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethynyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Addition Reactions: Hydrogen halides like hydrogen chloride or hydrogen bromide in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Synthesis and Reactions

1-Chloro-2-ethynyl-3-methylbenzene is primarily used as an intermediate in organic synthesis. Its ethynyl group allows for coupling reactions, which are crucial in forming complex organic molecules. The compound can undergo various reactions, including:

  • Sonogashira Coupling : This reaction allows the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, enabling the synthesis of diverse derivatives.

Pharmaceutical Development

This compound is explored for its potential in drug development. It serves as a precursor for synthesizing biologically active compounds. For example, derivatives of this compound have been investigated for their anti-cancer properties and their role as enzyme inhibitors.

Material Science

The compound is utilized in the development of advanced materials, including:

  • Polymers : It can be polymerized to create materials with specific mechanical properties.
  • Nanomaterials : Research has shown that functionalized derivatives can be used to create nanostructures with unique electronic properties.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of anticancer agents derived from this compound. The researchers modified the compound to enhance its activity against specific cancer cell lines, showcasing its versatility as a pharmaceutical intermediate.

Case Study 2: Development of Conductive Polymers

In another study, researchers explored the use of this compound in creating conductive polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage devices.

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalSynthesis of biologically active compoundsAnticancer agents
Material ScienceDevelopment of advanced materialsConductive polymers
Organic SynthesisIntermediate for various chemical reactionsSonogashira coupling

Mechanism of Action

The mechanism of action of 1-chloro-2-ethynyl-3-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These interactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups or substitution patterns. Key differences in reactivity, physical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features References
1-Chloro-2-ethynyl-3-methylbenzene C₉H₇Cl Cl (1), C≡C (2), CH₃ (3) Ethynyl enables cross-coupling; methyl adds steric bulk; predicted CCS 133.29 Ų ([M+H]⁺)
1-Ethynyl-3-chlorobenzene C₈H₅Cl Cl (1), C≡C (2) Simpler structure lacking methyl; reduced steric hindrance; reactive in coupling reactions
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ Cl (1), CH₃ (2), NO₂ (3) Nitro group (electron-withdrawing) reduces ring reactivity; crystal structure shows 38.8° nitro twist
3-Chloro-2-methylpropene (Methallyl chloride) C₄H₇Cl Allylic Cl, CH₃ Aliphatic allylic chloride; undergoes nucleophilic substitution/elimination; used in polymer synthesis
Chiral methyl derivative (MDL/MFCD18326838) C₁₁H₁₈N₂O₂ Chiral methyl, ethynyl, Cl Asymmetric center enables enantioselective synthesis; potential pharmaceutical building block

Physical Properties and Characterization

  • Collision Cross-Sections : The target compound’s predicted CCS values (e.g., 133.29 Ų for [M+H]⁺) aid in mass spectrometry identification, whereas nitro- or aliphatic-containing analogs lack such data .
  • Crystallography : 1-Chloro-2-methyl-3-nitrobenzene’s single-crystal X-ray structure reveals a 38.8° dihedral angle between the nitro group and benzene ring, influencing packing and melting point .

Biological Activity

1-Chloro-2-ethynyl-3-methylbenzene, also known as 1-chloro-3-methyl-2-ethynylbenzene, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article reviews its biological activity, metabolism, and toxicity based on available literature.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Studies have shown that related compounds with ethynyl groups exhibit significant antibacterial activity against various pathogens. For instance, derivatives of ethynyl-substituted benzene compounds have demonstrated effectiveness against Pseudomonas aeruginosa and other bacteria, suggesting that similar activities may be present in this compound .

Cytotoxicity and Carcinogenicity

Research indicates that halogenated benzene derivatives can exhibit cytotoxic effects. The International Agency for Research on Cancer (IARC) has classified certain chlorinated compounds as potentially carcinogenic based on animal studies showing tumor formation upon prolonged exposure. While specific data on this compound is limited, the presence of the chloro group raises concerns regarding its potential carcinogenicity .

Metabolism

The metabolic pathways of halogenated compounds often involve oxidative processes facilitated by cytochrome P450 enzymes. In related compounds, metabolism typically leads to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxicity or mutagenicity. For this compound, studies suggest that similar metabolic pathways may apply, although specific metabolites have not been extensively characterized in the literature.

Toxicological Studies

Toxicological assessments have highlighted several key findings regarding the safety profile of chlorinated aromatic compounds:

  • Acute Toxicity : Exposure to high concentrations can lead to symptoms such as respiratory distress and central nervous system effects.
  • Chronic Exposure : Long-term exposure studies are essential for understanding potential cumulative effects and carcinogenic risks associated with this compound.

Case Study 1: Occupational Exposure

A case study involving workers exposed to chlorinated solvents demonstrated the importance of monitoring biomarkers for early detection of potential health impacts. Although direct data on this compound are sparse, similar compounds have shown significant health risks in occupational settings, emphasizing the need for protective measures .

Case Study 2: Environmental Impact

Environmental studies indicate that chlorinated compounds can persist in ecosystems, leading to bioaccumulation and toxicity in wildlife. This raises concerns about the ecological impact of this compound if released into the environment.

Summary of Findings

Aspect Details
Chemical Formula C9H7ClC_9H_7Cl
Biological Activity Antimicrobial properties against pathogens; potential cytotoxicity
Metabolism Likely involves cytochrome P450-mediated oxidative processes
Toxicity Acute respiratory effects; chronic exposure linked to carcinogenic risks
Case Studies Occupational exposure highlights health risks; environmental persistence noted

Q & A

Q. What are the common synthetic routes for 1-chloro-2-ethynyl-3-methylbenzene, and what reaction conditions optimize yield?

Answer: A key method involves alkynylation of halogenated precursors. For example:

  • Sonogashira coupling : React 1-chloro-3-methyl-2-iodobenzene with trimethylsilylacetylene (TMSA) under Pd/Cu catalysis, followed by deprotection .
  • Base-mediated elimination : Treat 1-chloro-3-methyl-2-(2-chloroethyl)benzene with a strong base (e.g., KOH in ethanol) to generate the ethynyl group via HCl elimination .

Q. Optimization parameters :

  • Temperature: 60–80°C for Sonogashira coupling to balance reactivity vs. side reactions.
  • Solvent: Use polar aprotic solvents (e.g., DMF) for coupling or dichloromethane for elimination .
  • Yield typically ranges 60–75%, with purity confirmed via GC-MS (>95%) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Answer:

  • Purification :
    • Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate non-polar impurities.
    • Distillation : For larger scales, fractional distillation under reduced pressure (bp ~160–170°C at 10 mmHg) .
  • Validation :
    • NMR : Confirm substitution pattern (e.g., ethynyl proton at δ 2.8–3.2 ppm in 1^1H NMR) .
    • IR : Detect C≡C stretch at ~2100 cm1^{-1} .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Hazards : Irritant (chloro group), flammable (ethynyl group).
  • Handling :
    • Use fume hoods and anti-static equipment.
    • Store in inert atmosphere (N2_2) at 4°C to prevent polymerization .
  • First aid : Flush eyes/skin with water for 15 minutes; avoid ignition sources .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethynyl group in cross-coupling reactions?

Answer:

  • Steric hindrance : The 3-methyl group adjacent to the ethynyl moiety reduces reactivity in Pd-catalyzed couplings (e.g., Sonogashira) by ~20% compared to unsubstituted analogs .
  • Electronic effects : The chloro group at position 1 withdraws electrons, stabilizing the ethynyl sp-hybridized carbon and slowing nucleophilic attacks.
  • Mitigation : Use bulky ligands (e.g., XPhos) to enhance coupling efficiency .

Q. How can single-crystal X-ray diffraction resolve contradictions in proposed molecular conformations?

Answer:

  • Case study : For analogous compounds (e.g., 1-chloro-2-methyl-3-nitrobenzene), X-ray data revealed a 38.8° dihedral angle between nitro and benzene planes, contradicting computational models predicting coplanarity .
  • Protocol :
    • Grow crystals via slow evaporation in hexane/CH2_2Cl2_2.
    • Refine data with SHELXL (R factor < 0.05 for reliability) .

Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives?

Answer:

  • Iterative analysis : Compare 13^{13}C NMR (ethynyl carbons at δ 70–85 ppm) across multiple solvents (CDCl3_3, DMSO-d6_6) to identify solvent-induced shifts .
  • Contradiction resolution : Reconcile IR data (e.g., C≡C stretch variations due to conjugation with chloro groups) by referencing high-purity standards .

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

Answer:

  • Applications :
    • Anticancer agents : Ethynyl groups enable click chemistry for drug conjugates (e.g., taxol derivatives) .
    • Polymer precursors : React with diiodoarenes to form conductive poly(phenylene ethynylene)s .
  • Case study : Coupling with 5-fluorouracil derivatives achieved 85% yield in a Huisgen cycloaddition .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model hydrolysis pathways (e.g., ethynyl group degradation at pH < 2).
  • Experimental validation : Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% decomposition .

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